molecular formula C58H70CaN8O10 B10771224 Nastorazepide (calcium salt)

Nastorazepide (calcium salt)

Cat. No.: B10771224
M. Wt: 1079.3 g/mol
InChI Key: DLRNGUKRKXEPEL-LJWMURKVSA-L
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Description

Nastorazepide (calcium salt), also known as Z-360, is a selective, orally available, 1,5-benzodiazepine-derivative gastrin/cholecystokinin 2 (CCK-2) receptor antagonist. It has potential antineoplastic activity and is primarily developed by Zeria Pharmaceutical Co., Ltd. This compound is used in the treatment of various neoplasms, digestive system disorders, and endocrine and metabolic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nastorazepide (calcium salt) is synthesized through a series of chemical reactions involving the formation of the benzodiazepine core structure. The synthetic route typically involves the condensation of appropriate benzodiazepine precursors followed by functional group modifications to introduce the calcium salt form. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of Nastorazepide (calcium salt) involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The production methods are designed to comply with regulatory standards and environmental guidelines .

Chemical Reactions Analysis

Types of Reactions

Nastorazepide (calcium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Nastorazepide (calcium salt) with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Nastorazepide (calcium salt) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the structure-activity relationship of benzodiazepine derivatives and their interactions with CCK-2 receptors.

    Biology: Investigated for its role in modulating gastrointestinal and pancreatic functions through its antagonistic effects on CCK-2 receptors.

    Medicine: Explored for its potential therapeutic effects in treating pancreatic adenocarcinoma, metastatic pancreatic carcinoma, and other neoplasms.

    Industry: Utilized in the development of new pharmaceuticals targeting CCK-2 receptors and related pathways

Mechanism of Action

Nastorazepide (calcium salt) exerts its effects by selectively binding to and antagonizing the cholecystokinin 2 (CCK-2) receptors. This prevents the activation of these receptors by gastrin, a peptide hormone associated with the proliferation of gastrointestinal and pancreatic tumor cells. By inhibiting the CCK-2 receptors, Nastorazepide (calcium salt) reduces tumor growth and enhances the efficacy of other chemotherapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nastorazepide (calcium salt) is unique due to its high selectivity for CCK-2 receptors and its potential antineoplastic activity. Unlike other CCK receptor antagonists, Nastorazepide (calcium salt) has shown promising results in clinical trials for treating pancreatic adenocarcinoma and other neoplasms, making it a valuable compound for further research and development .

Properties

Molecular Formula

C58H70CaN8O10

Molecular Weight

1079.3 g/mol

IUPAC Name

calcium;3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoate

InChI

InChI=1S/2C29H36N4O5.Ca/c2*1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37;/h2*7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38);/q;;+2/p-2/t2*22-;/m11./s1

InChI Key

DLRNGUKRKXEPEL-LJWMURKVSA-L

Isomeric SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2]

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2]

Origin of Product

United States

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